propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime typically involves the reaction of propan-2-one oxime with 4-(nonyloxy)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl oxime linkage .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
Propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitrate derivatives.
Reduction: The oxime group can be reduced to amines under specific conditions.
Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitrate derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylcarbamoyl derivatives.
Scientific Research Applications
Propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Potential therapeutic applications due to its enzyme inhibitory properties, particularly in the treatment of conditions related to FAAH activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of bioactive fatty acid amides, including anandamide. By inhibiting FAAH, Propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime increases the levels of these bioactive molecules, thereby modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Propan-2-one oxime: A simpler oxime compound used in various chemical reactions.
4-(Nonyloxy)phenyl isocyanate: A precursor in the synthesis of Propan-2-one O-4-(nonyloxy)phenylcarbamoyl oxime.
Fatty acid amide hydrolase inhibitors: A class of compounds that includes various carbamate and urea derivatives.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of an oxime and a phenylcarbamoyl group. This combination allows it to effectively inhibit FAAH, making it a valuable tool in research focused on the modulation of bioactive fatty acid amides .
Properties
Molecular Formula |
C19H30N2O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(4-nonoxyphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O3/c1-4-5-6-7-8-9-10-15-23-18-13-11-17(12-14-18)20-19(22)24-21-16(2)3/h11-14H,4-10,15H2,1-3H3,(H,20,22) |
InChI Key |
JNUCPQPMMFLJDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)NC(=O)ON=C(C)C |
Origin of Product |
United States |
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